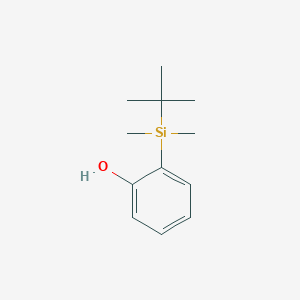

2-(TERT-BUTYLDIMETHYLSILYL)PHENOL

Descripción general

Descripción

2-(tert-Butyldimethylsilyl)phenol is an organosilicon compound with the molecular formula C12H20OSi. It is a derivative of phenol where the hydrogen atom of the hydroxyl group is replaced by a tert-butyldimethylsilyl group. This compound is commonly used in organic synthesis as a protecting group for phenols and alcohols due to its stability and ease of removal under specific conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(tert-Butyldimethylsilyl)phenol can be synthesized by reacting phenol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions using tert-butyldimethylsilyl chloride and phenol under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(tert-Butyldimethylsilyl)phenol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding silyl ethers.

Reduction: Reduction reactions can convert it back to phenol.

Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like KMnO4, OsO4, and CrO3 are commonly used.

Reduction: Reducing agents such as LiAlH4 and NaBH4 are employed.

Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) in THF are used for the removal of the silyl group.

Major Products Formed

Oxidation: Formation of silyl ethers.

Reduction: Regeneration of phenol.

Substitution: Formation of various substituted phenols depending on the reagents used.

Aplicaciones Científicas De Investigación

Role as a Protecting Group

2.1 Stability and Selectivity

The TBDMS group is favored for protecting hydroxyl groups due to its stability under various reaction conditions, including reductions and nucleophilic substitutions. It can be selectively removed without affecting other functional groups, making it an ideal choice in complex organic syntheses .

2.2 Applications in Organic Synthesis

- Silylation of Alcohols : TBDMS-phenol can be used to silylate alcohols efficiently, providing high yields and selectivity. This method allows for the protection of hydroxyl groups while enabling further functionalization of other reactive sites within the molecule .

- Synthesis of Complex Molecules : The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals, where selective protection and deprotection are crucial .

Deprotection Methods

3.1 Chemical Deprotection

Deprotection of TBDMS ethers can be achieved using various methods:

- Sodium Cyanide (NaCN) : A recent study demonstrated that NaCN can effectively catalyze the deprotection of phenolic TBDMS ethers in ethanol, yielding high purity phenols quickly and efficiently .

- Potassium Hydrogen Fluoride (KHF2) : This reagent has been shown to selectively remove TBDMS groups from phenolic compounds under mild conditions, allowing for the recovery of the free hydroxyl group without side reactions .

| Method | Reagent/Conditions | Yield (%) |

|---|---|---|

| NaCN | Ethanol | Excellent yield |

| KHF2 | Methanol at room temperature | High yield |

3.2 Mechanistic Insights

The mechanisms involved in the deprotection processes often involve nucleophilic attack on silicon by fluoride ions or other nucleophiles, leading to the cleavage of the Si-O bond and release of the phenolic hydroxyl group .

Case Studies

4.1 Synthesis of Antioxidants

In industrial applications, TBDMS-phenol is used as an intermediate in synthesizing antioxidants like 2,6-di-tert-butylphenol. The stability provided by the TBDMS group allows for multiple synthetic steps without degradation of sensitive functional groups .

4.2 Pharmaceutical Applications

TBDMS-phenol has been utilized in synthesizing pharmaceutical compounds where selective protection is necessary to ensure that reactive sites remain intact during multi-step synthesis processes. For example, it has been employed in synthesizing nucleosides where protecting hydroxyl groups selectively is essential for subsequent reactions .

Mecanismo De Acción

The mechanism by which 2-(tert-butyldimethylsilyl)phenol exerts its effects involves the formation of a stable silyl ether. The tert-butyldimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The silyl group can be selectively removed under mild acidic or basic conditions, allowing for the regeneration of the free phenol .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyldiphenylsilyl ether

- Trimethylsilyl ether

- Triisopropylsilyl ether

Uniqueness

2-(tert-Butyldimethylsilyl)phenol is unique due to its balance of stability and ease of removal. It is more hydrolytically stable than trimethylsilyl ethers and less sterically hindered than tert-butyldiphenylsilyl ethers, making it a versatile protecting group in organic synthesis .

Actividad Biológica

2-(tert-Butyldimethylsilyl)phenol, also known as TBDMS-phenol, is an organosilicon compound characterized by its distinctive tert-butyldimethylsilyl (TBDMS) group attached to a phenolic structure. This compound is primarily utilized in organic synthesis as a protecting group for hydroxyl functionalities, facilitating various chemical transformations while maintaining the integrity of sensitive functional groups. Its biological activity, while not as extensively documented as its synthetic applications, presents intriguing possibilities in medicinal chemistry and biochemistry.

The biological activity of this compound can be understood through its role as a silylating agent. The TBDMS group can modify the reactivity and stability of various functional groups, influencing biochemical pathways and interactions with biomolecules. This modification is crucial in the synthesis of biologically active molecules, where the protection and subsequent deprotection of hydroxyl groups are necessary for achieving desired reactivity in complex organic syntheses.

Target Interactions

The TBDMS group interacts with hydroxyl (-OH), amino (-NH2), carboxyl (-COOH), and thiol (-SH) groups, facilitating selective reactions that can lead to the formation of new compounds or the modification of existing ones. The cleavage of the TBDMS group can be achieved using mild reagents such as potassium bifluoride (KHF2), which selectively desilylates phenolic ethers without affecting other functional groups present in the molecule .

Biological Applications

While this compound is not primarily recognized for direct biological activity, its derivatives and related compounds have been investigated for their potential therapeutic effects:

- Anticancer Activity : Various studies have explored the cytotoxic effects of compounds derived from silylated phenols against cancer cell lines. For example, derivatives exhibiting silylation have shown significant antiproliferative effects in breast cancer cell lines, indicating that modifications to the phenolic structure can enhance biological efficacy .

- Synthesis of Bioactive Molecules : The compound serves as a crucial intermediate in the synthesis of biologically active molecules. Its ability to protect hydroxyl groups allows for complex multi-step syntheses that yield compounds with potential therapeutic applications .

Case Studies

- Cytotoxicity in Cancer Cells : A study demonstrated that certain TBDMS-protected phenolic compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values in the nanomolar range. These findings suggest that silylation can enhance the anticancer properties of phenolic compounds .

- Selective Desilylation : Research into KHF2 as a desilylating agent for TBDMS ethers showed high selectivity for phenolic groups over other functionalities. This selectivity is critical when synthesizing complex molecules where precise control over functional group reactivity is required .

Data Tables

| Compound | Biological Activity | IC50 (µM) | Cell Line |

|---|---|---|---|

| TBDMS-phenol derivative 1 | Antiproliferative | 0.075 | MCF-7 |

| TBDMS-phenol derivative 2 | Antiproliferative | 0.095 | Hs578T |

| TBDMS-phenol derivative 3 | Antiproliferative | 0.033 | Hs578T |

Propiedades

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20OSi/c1-12(2,3)14(4,5)11-9-7-6-8-10(11)13/h6-9,13H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHZEIGCCAXUOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512861 | |

| Record name | 2-[tert-Butyl(dimethyl)silyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82772-29-0 | |

| Record name | 2-[tert-Butyl(dimethyl)silyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.